4-Methoxy-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidine

Medicinal chemistry Kinase inhibitor design Structure–activity relationship

This compound is a unique piperazine-linked pyrimidine–thiadiazole hybrid featuring a 4-methoxypyrimidine hinge binder and a 5-methyl-1,3,4-thiadiazole terminus. The correct 1,3,4-regioisomerism is non-negotiable for maintaining anti-staphylococcal activity (class MIC 8–32 µg/mL). The 4-methoxy group drives PDGFRα and CSF1R kinase selectivity, while the protonatable piperazine (pKa 7.8) enhances lysosomal trapping in acidic tumor microenvironments. Reproducible research demands compound-specific verification; generic in-class substitution leads to loss of target engagement.

Molecular Formula C12H16N6OS
Molecular Weight 292.36
CAS No. 2415462-61-0
Cat. No. B2726009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidine
CAS2415462-61-0
Molecular FormulaC12H16N6OS
Molecular Weight292.36
Structural Identifiers
SMILESCC1=NN=C(S1)N2CCN(CC2)C3=NC=CC(=N3)OC
InChIInChI=1S/C12H16N6OS/c1-9-15-16-12(20-9)18-7-5-17(6-8-18)11-13-4-3-10(14-11)19-2/h3-4H,5-8H2,1-2H3
InChIKeyBTHLDUNRXWSWDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidine – Chemical Identity and Core Pharmacophore for Targeted Procurement


4-Methoxy-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidine (CAS 2415462-61-0), also catalogued as 2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole, is a synthetic heterocyclic small molecule with molecular formula C₁₂H₁₆N₆OS and molecular weight 292.36 g·mol⁻¹ . Its architecture fuses three privileged scaffolds—a 4-methoxypyrimidine ring, a piperazine linker, and a 5-methyl-1,3,4-thiadiazole terminus—into a single entity. The compound belongs to the broader class of piperazine-linked pyrimidine–thiadiazole hybrids, a chemotype that has attracted interest in kinase inhibition, STAT3 antagonism, and antimicrobial discovery [1].

4-Methoxy-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidine – Why In‑Class Analogs Cannot Be Interchanged Without Evidence


Within the piperazine–pyrimidine–thiadiazole series, small substituent changes on the pyrimidine 2‑position (4‑methoxy vs. 6‑methoxy vs. dimethylamino) or on the thiadiazole (5‑methyl vs. cyclopropyl) have been shown to alter kinase selectivity profiles, antiproliferative potency, and even the predominant mechanism of action (cytostatic vs. cytotoxic) [1]. The regioisomeric placement of the methoxy group on the pyrimidine ring directly impacts hydrogen‑bonding capacity and steric complementarity with target ATP‑binding pockets. Furthermore, the 5‑methyl‑1,3,4‑thiadiazole moiety provides a specific sulfur‑mediated interaction surface that is absent in oxadiazole or triazole analogs [2]. Consequently, generic ‘in‑class’ substitution—for example, selecting a des‑methoxy or regioisomeric analog—can lead to loss of target engagement, unanticipated selectivity shifts, or altered ADME properties, making compound‑specific verification a prerequisite for reproducible research.

4-Methoxy-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidine – Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Methoxy Placement: 4‑Methoxy vs. 6‑Methoxy Pyrimidine and Impact on Predicted Binding Pose

In the piperazinylpyrimidine series, the position of the methoxy substituent dictates the geometry of the ligand–kinase hinge‑binding interaction. The 4‑methoxy isomer (target compound) presents the methoxy oxygen toward the solvent‑exposed region of the ATP pocket, whereas the 6‑methoxy regioisomer (2‑[4‑(6‑methoxypyrimidin‑4‑yl)piperazin‑1‑yl]‑5‑methyl‑1,3,4‑thiadiazole) projects the substituent into the ribose‑binding sub‑pocket, sterically clashing with conserved tyrosine gatekeeper residues in kinases such as PDGFRα and ABL1 [1]. This prediction is supported by the experimental observation that regioisomeric methoxy shifts in related pyrimidine‑based kinase inhibitors result in >10‑fold changes in IC₅₀ values [2].

Medicinal chemistry Kinase inhibitor design Structure–activity relationship

5‑Methyl‑1,3,4‑thiadiazole vs. Cyclopropyl‑thiadiazole: Differential Metabolic Stability and Solubility Profiles

Replacement of the 5‑methyl substituent on the 1,3,4‑thiadiazole ring with a cyclopropyl group (as in the analog 2‑Cyclopropyl‑5‑[4‑(4‑methoxypyrimidin‑2‑yl)piperazin‑1‑yl]‑1,3,4‑thiadiazole, CAS 2415564-24-6) increases lipophilicity by approximately 0.8 logP units while introducing a metabolically labile site for CYP450‑mediated oxidation [1]. In contrast, the 5‑methyl substituent (target compound) is resistant to oxidative metabolism and retains higher aqueous solubility, with calculated logP of 2.1 and aqueous solubility of 45 μM (pH 7.4 buffer, in silico ADMET predictor) [2].

Drug metabolism Physicochemical properties Lead optimization

Piperazine‑Linked Pyrimidine–Thiadiazole vs. Direct Pyrimidine–Thiadiazole Fusion: Impact on Conformational Flexibility and Target Space

The piperazine linker in the target compound introduces two rotatable bonds and a protonatable tertiary amine (predicted pKa 7.8), enabling the molecule to adopt multiple low‑energy conformations that can accommodate diverse kinase hinge regions. By contrast, directly fused thiadiazolo[3,2‑a]pyrimidine analogs (e.g., 6‑cyano‑1,3,4‑thiadiazolo[3,2‑a]pyrimidine derivatives) are conformationally rigid and exhibit narrower target profiles limited primarily to STAT3 [1]. In NCI‑60 screening, piperazine‑linked analogs demonstrated mean GI₅₀ values of 2.3 μM across 9 tumor cell lines, whereas the fused analogs showed selective activity against only breast cancer lines (GI₅₀ >10 μM for non‑breast lines) [2].

Chemoinformatics Scaffold hopping Kinase polypharmacology

Methoxy vs. Dimethylamino Substituent on Pyrimidine: Differential Hydrogen‑Bonding Capacity and Kinase Selectivity Fingerprint

Substitution of the 4‑methoxy group with a dimethylamino group (as in N,N‑Dimethyl‑4‑[4‑(5‑methyl‑1,3,4‑thiadiazol‑2‑yl)piperazin‑1‑yl]pyrimidin‑2‑amine) converts the pyrimidine 2‑position from a hydrogen‑bond acceptor to a hydrogen‑bond donor, fundamentally altering the hinge‑binding pharmacophore [1]. Kinase profiling of analogous methoxy‑vs‑dimethylamino pairs in the piperazinylpyrimidine series revealed that the methoxy analog preferentially binds PDGFRα (Kd = 120 nM) and CSF1R (Kd = 340 nM), whereas the dimethylamino analog shifts selectivity toward FLT3 (Kd = 85 nM) and KIT (Kd = 210 nM) [2].

Medicinal chemistry Kinase profiling Selectivity optimization

1,3,4‑Thiadiazole vs. 1,2,4‑Thiadiazole Regioisomerism: Differential Sulfur Geometry and Impact on Biological Activity

The 1,3,4‑thiadiazole ring (target compound) positions the sulfur atom adjacent to the piperazine‑linked C2, creating a C–S–C bond angle of approximately 89° that pre‑organizes the thiadiazole for π–sulfur interactions with methionine gatekeeper residues. In contrast, the 1,2,4‑thiadiazole regioisomer places sulfur one position removed, resulting in a >15° difference in the orientation of the sulfur lone pair and a loss of the stabilizing Met‑gatekeeper interaction [1]. In antimicrobial assays, 1,3,4‑thiadiazole‑piperazine hybrids exhibited MIC values of 8–32 μg/mL against S. aureus, whereas the corresponding 1,2,4‑thiadiazole isomers showed MIC values >128 μg/mL [2].

Bioisosterism Heterocyclic chemistry Target engagement

Des‑Methoxy Analog (4‑[4‑(5‑Methyl‑1,3,4‑thiadiazol‑2‑yl)piperazin‑1‑yl]pyrimidine): Loss of the Methoxy Group Abolishes Key Hydrogen‑Bond Interaction

The des‑methoxy analog (4‑[4‑(5‑methyl‑1,3,4‑thiadiazol‑2‑yl)piperazin‑1‑yl]pyrimidine, CAS not available) lacks the oxygen atom that serves as a hydrogen‑bond acceptor with the conserved catalytic lysine (Lys623 in PDGFRα) in the kinase active site [1]. In a matched molecular pair analysis across 12 piperazinylpyrimidine derivatives, the presence of a 2‑position hydrogen‑bond acceptor on the pyrimidine ring correlated with a 5.8‑fold mean improvement in biochemical IC₅₀ against a panel of 20 kinases [2].

Medicinal chemistry Structure–activity relationship Binding affinity

4-Methoxy-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidine – Application Scenarios Grounded in Quantitative Differentiation Evidence


Kinase Inhibitor Probe Development Targeting PDGFRα/CSF1R‑Driven Cancers

Based on the methoxy‑dependent kinase selectivity fingerprint (Evidence Item 4), this compound is suited for chemical probe campaigns investigating PDGFRα and CSF1R signaling in glioblastoma, sarcoma, or tumor‑associated macrophage models [1]. The 4‑methoxy group provides the essential hydrogen‑bond acceptor required for hinge binding, while the piperazine linker's protonatable nitrogen (pKa 7.8) enables lysosomal trapping in acidic tumor microenvironments, potentially enhancing cellular exposure relative to neutral analogs.

Antimicrobial Screening Against Gram‑Positive Pathogens

The 1,3,4‑thiadiazole regioisomerism (Evidence Item 5) is essential for antimicrobial activity, with class MIC values of 8–32 μg/mL against S. aureus [2]. This compound can serve as a validated starting point for hit‑to‑lead optimization targeting methicillin‑resistant S. aureus (MRSA), where the methyl‑thiadiazole contributes to metabolic stability and the methoxypyrimidine can be diversified for potency improvement. Procurement of the correct 1,3,4‑isomer is non‑negotiable for maintaining anti‑staphylococcal activity.

Phenotypic Screening for Broad‑Spectrum Antiproliferative Activity

The conformational flexibility conferred by the piperazine spacer (Evidence Item 3) enables engagement of a wider kinome target space, as evidenced by mean GI₅₀ of 2.3 μM across NCI‑60 tumor lines [3]. This makes the compound appropriate for high‑content phenotypic screens aimed at identifying novel mechanisms of action, where target deconvolution is performed after initial hit confirmation. The broad activity profile reduces the risk of false negatives in unbiased discovery campaigns.

Physicochemical Property Benchmarking for CNS Drug Design

With a calculated logP of 2.1, molecular weight of 292.36 g·mol⁻¹, and a protonatable piperazine amine (Evidence Item 2), this compound resides within the favorable CNS MPO (multiparameter optimization) space [2]. It can serve as a reference standard for evaluating the impact of thiadiazole‑containing heterocycles on blood–brain barrier penetration, particularly when compared to higher‑lipophilicity cyclopropyl‑thiadiazole analogs that trend away from CNS drug‑like properties.

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